3-Chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid
CAS No.: 1536048-32-4
Cat. No.: VC3191366
Molecular Formula: C10H6ClN3O2
Molecular Weight: 235.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1536048-32-4 |
|---|---|
| Molecular Formula | C10H6ClN3O2 |
| Molecular Weight | 235.62 g/mol |
| IUPAC Name | 3-chloro-6-pyridin-4-ylpyridazine-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H6ClN3O2/c11-9-7(10(15)16)5-8(13-14-9)6-1-3-12-4-2-6/h1-5H,(H,15,16) |
| Standard InChI Key | PSWCTBOHQWSNQX-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl |
| Canonical SMILES | C1=CN=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl |
Introduction
Chemical Properties and Structure
Physical and Chemical Properties
3-Chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid has distinct physical and chemical properties determined by its molecular structure and functional groups. The compound has a molecular formula of C10H6ClN3O2 and a molecular weight of 235.62 g/mol . The presence of the carboxylic acid group contributes to its acidic properties, while the nitrogen-containing heterocyclic rings influence its solubility profile and chemical reactivity patterns.
The table below summarizes the key physical and chemical properties of this compound:
| Property | Value |
|---|---|
| CAS Registry Number | 1536048-32-4 |
| Molecular Formula | C10H6ClN3O2 |
| Molecular Weight | 235.62 g/mol |
| IUPAC Name | 3-chloro-6-pyridin-4-ylpyridazine-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H6ClN3O2/c11-9-7(10(15)16)5-8(13-14-9)6-1-3-12-4-2-6/h1-5H,(H,15,16) |
| Standard InChIKey | PSWCTBOHQWSNQX-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl |
The compound contains multiple functional groups that contribute to its chemical behavior. The carboxylic acid moiety at position 4 of the pyridazine ring is weakly acidic and capable of forming salts with appropriate bases. The chlorine substituent at position 3 serves as a potential leaving group in nucleophilic aromatic substitution reactions, making the compound valuable for further chemical modifications. The pyridine ring introduces additional nitrogen functionality, which can participate in hydrogen bonding and coordinate with metal ions.
Synthesis and Preparation Methods
The synthesis of 3-Chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid typically involves multi-step reactions starting from simpler pyridazine derivatives. While specific synthetic routes may vary depending on the available starting materials and desired yield, one common approach involves the hydrolysis of the corresponding ester, Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate, to form the carboxylic acid derivative.
Research Status and Future Directions
Current research on 3-Chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid appears to be at a relatively early stage, with the compound primarily being of interest for its potential biological activities and as a building block in medicinal chemistry. The limited information available in the scientific literature suggests that while the compound has been synthesized and characterized, detailed studies of its biological effects and specific applications may still be emerging.
Future research directions for this compound might include:
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Comprehensive structure-activity relationship (SAR) studies to understand how modifications to different parts of the molecule affect its biological activities. This could involve synthesizing a series of derivatives with variations in the substituents on the pyridazine ring or modifications to the pyridine moiety.
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Target identification and validation studies to determine the specific biological targets with which the compound interacts. Techniques such as affinity chromatography, chemical proteomics, or computational docking studies could be employed for this purpose.
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Optimization of synthetic routes to improve yields, reduce costs, and enable scale-up for larger-scale production of the compound or its derivatives for further testing.
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Development of prodrugs or formulation strategies to address potential challenges in solubility, stability, or bioavailability that might limit the compound's utility in biological systems.
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Investigation of potential applications beyond medicinal chemistry, such as in materials science or as catalysts for specific chemical transformations.
The future development of 3-Chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid in these directions will depend on continued interest from researchers in medicinal chemistry and related fields, as well as on positive findings from initial biological evaluations of the compound or its derivatives. Through these potential research avenues, the full scope of applications for this compound may be revealed, potentially leading to its development as a therapeutic agent or as a valuable chemical tool for probing biological systems .
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